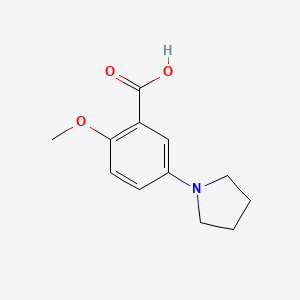
6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Vue d'ensemble
Description
6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO4 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using a wide range of protocols reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is based on the quinoline scaffold. Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . Also, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields .Physical And Chemical Properties Analysis
The molecular weight of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is 283.28 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
- 6-Methoxyquinoline derivatives have been explored as fluorescent sensors for detecting metal ions, particularly zinc and chlorine . These sensors can be valuable in environmental monitoring or biomedical applications.
- Some 5-amino-2-aroylquinolines , which can be synthesized from 6-methoxyquinoline, exhibit potent inhibitory effects on tubulin polymerization . Tubulin is crucial for cell division, and inhibitors targeting it have potential in cancer therapy.
- 3-Fluoro-6-methoxyquinoline derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for bacterial DNA replication and repair, making these derivatives promising candidates for antibacterial drug development.
- Researchers have anchored 6-methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid to various chalcone derivatives. These compounds belong to different classes with pharmacological activities . Further exploration of their bioactivity could lead to novel drug candidates.
- Quinoline serves as a versatile scaffold in synthetic organic chemistry. Various synthesis protocols, including classical methods like Gould–Jacob , Friedländer , and Skraup , as well as modern techniques like transition metal catalysis and ionic liquid-mediated reactions , contribute to the construction and functionalization of quinoline derivatives .
- Quinoline, including its derivatives, has industrial and medicinal significance. Its characteristic double-ring structure, fused benzene and pyridine moieties, makes it a valuable building block for drug discovery and other applications .
Fluorescent Sensors
Tubulin Polymerization Inhibitors
Antibacterial Agents
Bioactive Chalcone Derivatives
Heterocyclic Synthesis
Industrial and Medicinal Applications
Orientations Futures
The future directions for the study of 6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid and similar compounds likely involve further exploration of their synthesis methods and potential applications in medicinal chemistry . As our understanding of these compounds grows, they may play a major role in the development of new drugs .
Mécanisme D'action
Target of Action
Quinoline derivatives have been known to inhibit bacterial dna gyrase and topoisomerase .
Mode of Action
Quinoline derivatives are known to interact with their targets, such as bacterial dna gyrase and topoisomerase, leading to inhibition of these enzymes . This interaction can result in the prevention of DNA replication in bacteria, leading to their death.
Biochemical Pathways
By inhibiting bacterial dna gyrase and topoisomerase, the compound could potentially affect dna replication and transcription processes in bacteria .
Result of Action
The inhibition of bacterial dna gyrase and topoisomerase could potentially lead to the death of bacteria, indicating potential antibacterial activity .
Propriétés
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-9-3-6-15(21-9)14-8-12(16(18)19)11-7-10(20-2)4-5-13(11)17-14/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBVROWWURYIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)


![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)
![2-({4-methyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3022190.png)

![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)
![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methanol](/img/structure/B3022197.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)